molecular formula C13H7Cl2NO2 B11945272 9,9-dichloro-2-nitro-9H-fluorene CAS No. 76213-21-3

9,9-dichloro-2-nitro-9H-fluorene

Cat. No.: B11945272
CAS No.: 76213-21-3
M. Wt: 280.10 g/mol
InChI Key: OTMGFWXYSTZAHH-UHFFFAOYSA-N
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Description

9,9-Dichloro-2-nitro-9H-fluorene is an organic compound with the molecular formula C13H7Cl2NO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms and a nitro group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-dichloro-2-nitro-9H-fluorene typically involves the nitration of 9,9-dichlorofluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

[ \text{C13H8Cl2} + \text{HNO3} \rightarrow \text{C13H7Cl2NO2} + \text{H2O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 9,9-dichloro-2-amino-9H-fluorene. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorine atoms in this compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 9,9-dihydroxy-2-nitro-9H-fluorene.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Sodium hydroxide or other nucleophilic reagents.

Major Products:

    Reduction: 9,9-Dichloro-2-amino-9H-fluorene.

    Substitution: 9,9-Dihydroxy-2-nitro-9H-fluorene.

Scientific Research Applications

9,9-Dichloro-2-nitro-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9,9-dichloro-2-nitro-9H-fluorene involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, its derivatives may interact with cellular enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.

Comparison with Similar Compounds

    9,9-Dichlorofluorene: Lacks the nitro group and has different reactivity and applications.

    2-Nitrofluorene: Lacks the chlorine atoms and has distinct chemical properties and uses.

    9,9-Dihydroxy-2-nitro-9H-fluorene: Formed by substitution of chlorine atoms with hydroxyl groups, leading to different reactivity.

Uniqueness: 9,9-Dichloro-2-nitro-9H-fluorene is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

76213-21-3

Molecular Formula

C13H7Cl2NO2

Molecular Weight

280.10 g/mol

IUPAC Name

9,9-dichloro-2-nitrofluorene

InChI

InChI=1S/C13H7Cl2NO2/c14-13(15)11-4-2-1-3-9(11)10-6-5-8(16(17)18)7-12(10)13/h1-7H

InChI Key

OTMGFWXYSTZAHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2(Cl)Cl)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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